CUDC-907

Catalog No.
S548375
CAS No.
1339928-25-4
M.F
C23H24N8O4S
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CUDC-907

CAS Number

1339928-25-4

Product Name

CUDC-907

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide

Molecular Formula

C23H24N8O4S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N

SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

CUDC907; CUDC 907; CUDC-907; fimepinostat;

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Description

The exact mass of the compound Fimepinostat is 508.16412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fimepinostat, also known as CUDC-907, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting histone deacetylases (HDACs) []. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA within the cell. By inhibiting HDACs, fimepinostat can potentially alter gene expression patterns in cancer cells, leading to their death or growth arrest [].

Fimepinostat as an HDAC inhibitor

Fimepinostat is classified as a pan-HDAC inhibitor, meaning it can block the activity of multiple HDAC subtypes []. This broad targeting approach is believed to be advantageous as cancer cells often rely on the function of several HDACs. Research suggests that fimepinostat can inhibit HDACs 1, 2, 3, 4, 6, and 10, potentially leading to a more comprehensive effect on cancer cell gene expression.

Investigational Use in Cancer Treatment

Fimepinostat is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers, including:

  • Diffuse large B-cell lymphoma (DLBCL) []
  • High-grade glioma (HGG) []
  • Other hematological malignancies

CUDC-907 is a novel compound characterized as a dual inhibitor of phosphoinositide 3-kinase and histone deacetylase. This heterobifunctional molecule targets multiple pathways involved in cancer progression, particularly those associated with cell survival and proliferation. It has shown promise in the treatment of various malignancies, particularly hematological cancers, by inducing apoptosis and inhibiting tumor growth through its dual action on histone deacetylases and phosphoinositide 3-kinases .

Fimepinostat's mechanism of action involves its dual inhibitory effect on HDAC and PI3K enzymes. HDACs regulate gene expression by modifying histones, while PI3K plays a crucial role in cell growth and survival signaling. By inhibiting both pathways, fimepinostat can induce cell cycle arrest, promote apoptosis (cell death), and suppress tumor growth [, ].

Case Study

Studies in preclinical models, including xenografts, have shown that fimepinostat can inhibit the growth of various cancers, including diffuse large B-cell lymphoma (DLBCL), breast cancer, and non-small cell lung cancer (NSCLC) [, ].

Safety Concerns

Fimepinostat is currently undergoing clinical trials, and its safety profile in humans is still being evaluated. Preclinical studies suggest a tolerable safety profile at specific doses []. However, further investigation is needed to determine potential side effects and interactions with other medications.

CUDC-907 functions primarily through the inhibition of two key enzyme classes:

  • Histone Deacetylases (HDACs): CUDC-907 inhibits class I and II HDACs, leading to an increase in acetylation of histones, which can result in altered gene expression patterns that favor apoptosis and reduce cell proliferation.
  • Phosphoinositide 3-Kinases (PI3Ks): It inhibits class I α, β, and δ PI3K isoforms, disrupting signaling pathways that promote cell survival and growth .

The compound's ability to simultaneously target these pathways enhances its efficacy in inducing cancer cell death.

CUDC-907 has demonstrated significant biological activity in various preclinical studies:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins .
  • Inhibition of Epithelial-Mesenchymal Transition: In bladder cancer models, CUDC-907 has been shown to suppress migration and invasion by inhibiting epithelial-mesenchymal transition markers such as vimentin and E-cadherin .
  • Senolytic Properties: Recent studies indicate that CUDC-907 may selectively induce apoptosis in senescent cells driven by p53, suggesting potential applications in age-related diseases .

The synthesis of CUDC-907 involves several steps to create the heterobifunctional structure that allows for the dual inhibition of HDACs and PI3Ks. While specific synthetic routes are proprietary, the general approach includes:

  • Formation of the Core Structure: Utilizing organic synthesis techniques to construct the central scaffold that incorporates both pharmacophoric elements.
  • Functionalization: Introducing specific chemical groups that enhance binding affinity to HDACs and PI3Ks.
  • Purification: Employing chromatographic methods to isolate and purify the final compound for biological testing .

CUDC-907 is primarily being explored for its therapeutic potential in:

  • Cancer Treatment: Particularly effective against hematological malignancies such as lymphoma and multiple myeloma. Clinical trials have demonstrated its efficacy in relapsed or refractory cases .
  • Senotherapy: Its senolytic properties suggest potential applications in treating age-related diseases or conditions characterized by cellular senescence .

Interaction studies have focused on understanding how CUDC-907 affects various signaling pathways:

  • Combination Therapies: Research indicates that CUDC-907 can enhance the effects of other anticancer agents when used in combination, particularly those targeting related pathways such as mTOR inhibitors .
  • Theranostic

Several compounds share structural or functional similarities with CUDC-907. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
FimepinostatDual inhibitor of HDACs and PI3KsPotent HIV latency-reversing agent
PanobinostatHDAC inhibitorApproved for multiple myeloma
BGT226PI3K inhibitorSelective for class I PI3K
VS-5584Dual mTOR/PI3K inhibitorTargets mTOR signaling pathway

CUDC-907 is unique due to its dual inhibition mechanism targeting both HDACs and PI3Ks, which is not commonly found in other compounds. This dual action enhances its therapeutic potential across various cancer types while also offering insights into senescence-related treatments.

CUDC-907 (fimepinostat) is a synthetic small molecule with the molecular formula $$ \text{C}{23}\text{H}{24}\text{N}{8}\text{O}{4}\text{S} $$ and a molecular weight of 508.6 g/mol. Its structure integrates two distinct pharmacophores:

  • A morpholinopyrimidine scaffold derived from phosphoinositide 3-kinase (PI3K) inhibitors, featuring a pyrimidine ring substituted with a morpholine group.
  • A hydroxamic acid moiety characteristic of histone deacetylase (HDAC) inhibitors, linked via a methylamino-pyrimidinecarboxamide bridge.

Key functional groups include:

  • Morpholine ring: Enhances solubility and mediates PI3K binding via hydrogen bonding with kinase active sites.
  • Pyrimidine core: Serves as a planar aromatic system for hydrophobic interactions with PI3Kα/β/δ isoforms.
  • Hydroxamic acid: Chelates zinc ions in HDAC catalytic pockets, enabling dual enzymatic inhibition.
  • Methoxy-substituted pyridine: Improves metabolic stability by reducing cytochrome P450-mediated oxidation.

This bifunctional design enables simultaneous targeting of PI3K and HDAC pathways, a unique feature among oncology therapeutics.

Synthetic Pathways and Structural Optimization

The synthesis of CUDC-907 involves convergent strategies to merge HDAC and PI3K inhibitory components:

Step 1: PI3K Pharmacophore Synthesis

  • Condensation of 6-methoxynicotinaldehyde with thiourea yields the thieno[3,2-d]pyrimidine core.
  • Morpholine introduction via nucleophilic aromatic substitution at the C4 position.

Step 2: HDAC Pharmacophore Synthesis

  • Coupling of N-hydroxy-5-(methylamino)pyrimidine-2-carboxamide with the thienopyrimidine intermediate using peptide coupling reagents.

Structural Optimization

  • Methoxy group at C6 of pyridine: Increased HDAC1/2 binding affinity (IC50 = 1.7–5.0 nM).
  • Methylamino linker: Improved oral bioavailability by reducing first-pass metabolism.
  • Mesylate salt formulation: Enhances aqueous solubility (≥10 mg/mL in saline).

Physicochemical Characterization

Solubility

ConditionSolubilitySource
Dimethyl sulfoxide (DMSO)>50 mM
Water (pH 7.4)0.12 mg/mL
30% Propylene glycol25 mg/mL

Stability

  • Thermal stability: Decomposes at 218°C (DSC analysis).
  • Photostability: Stable under ambient light for 72 hours (90% intact).
  • pH stability: Degrades <5% in gastric pH (1.2–3.0) over 24 hours.

Bioavailability

  • Oral absorption: 67% bioavailability in murine models due to intestinal P-glycoprotein efflux avoidance.
  • Plasma protein binding: 92% (albumin-dominated).
  • Half-life: 8.3 hours in mice, enabling once-daily dosing.

Table 1: Key Physicochemical Parameters

ParameterValueMethod/Source
LogP3.2 ± 0.3Chromatographic
pKa7.1 (hydroxamic acid)Potentiometric
Polar surface area152 ŲComputational
Rotatable bonds6X-ray crystallography

The fundamental mechanism underlying CUDC-907's therapeutic efficacy lies in its ability to concurrently target phosphoinositide 3-kinase enzymes and histone deacetylase proteins, thereby disrupting multiple oncogenic pathways that are frequently dysregulated in malignant cells [1] [2]. This dual-targeting strategy represents a significant advancement over single-pathway inhibitors, as it addresses the inherent complexity of cancer cell survival mechanisms and reduces the likelihood of resistance development [3] [14].

Phosphoinositide 3-Kinase Isoform Selectivity (α, β, δ) and Inhibition Kinetics

CUDC-907 demonstrates distinct selectivity profiles across the class I phosphoinositide 3-kinase isoforms, with particularly potent inhibition of phosphoinositide 3-kinase alpha and delta isoforms [4] [6]. The compound exhibits half-maximal inhibitory concentration values of 19 nanomolar for phosphoinositide 3-kinase alpha, 54 nanomolar for phosphoinositide 3-kinase beta, and 39 nanomolar for phosphoinositide 3-kinase delta [4] [5] [28]. These kinetic parameters demonstrate preferential targeting of phosphoinositide 3-kinase alpha and delta isoforms over the beta isoform, with selectivity ratios of approximately 2.8-fold and 2.1-fold, respectively [4] [28].

Table 1: Phosphoinositide 3-Kinase Isoform Selectivity Profile of CUDC-907

Phosphoinositide 3-Kinase IsoformHalf-Maximal Inhibitory Concentration (nanomolar)Selectivity Classification
Phosphoinositide 3-Kinase α19High
Phosphoinositide 3-Kinase β54Moderate
Phosphoinositide 3-Kinase δ39High
Phosphoinositide 3-Kinase γ311Low
Phosphoinositide 3-Kinase αH1047R73Moderate
Phosphoinositide 3-Kinase αE545K62Moderate

The inhibition kinetics reveal that CUDC-907 maintains substantial activity against oncogenic mutant forms of phosphoinositide 3-kinase alpha, including the H1047R and E545K variants commonly found in human cancers [4] [28]. The phosphoinositide 3-kinase gamma isoform shows significantly reduced sensitivity with a half-maximal inhibitory concentration of 311 nanomolar, indicating selective sparing of this isoform which may contribute to reduced off-target effects [4] [6].

Mechanistic studies demonstrate that CUDC-907 effectively inhibits downstream phosphoinositide 3-kinase signaling, as evidenced by dose-dependent decreases in phosphorylated AKT at both Threonine 308 and Serine 473 sites [2] [7]. The compound also suppresses phosphorylation of downstream effectors including p70S6 kinase, S6 ribosomal protein, and 4E-BP1, confirming functional inhibition of the phosphoinositide 3-kinase-AKT-mechanistic target of rapamycin pathway [1] [2] [21].

Histone Deacetylase Class I/II Enzymatic Inhibition Profile

CUDC-907 exhibits broad-spectrum histone deacetylase inhibitory activity with particularly potent effects against Class I and selective Class II enzymes [4] [14] [28]. The compound demonstrates exceptional potency against histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with half-maximal inhibitory concentration values of 1.7, 5.0, and 1.8 nanomolar, respectively [4] [6] [28]. Among Class II histone deacetylases, CUDC-907 shows preferential inhibition of histone deacetylase 10 and histone deacetylase 6 with half-maximal inhibitory concentrations of 2.8 and 27 nanomolar [4] [24].

Table 2: Histone Deacetylase Enzymatic Inhibition Profile of CUDC-907

Histone Deacetylase SubtypeHalf-Maximal Inhibitory Concentration (nanomolar)ClassPotency Classification
Histone Deacetylase 11.7Class IVery High
Histone Deacetylase 25.0Class IHigh
Histone Deacetylase 31.8Class IVery High
Histone Deacetylase 627Class IIbModerate
Histone Deacetylase 8191Class ILow
Histone Deacetylase 102.8Class IIbVery High
Histone Deacetylase 115.4Class IVHigh
Histone Deacetylase 4409Class IIaVery Low
Histone Deacetylase 5674Class IIaVery Low
Histone Deacetylase 7426Class IIaVery Low
Histone Deacetylase 9554Class IIaVery Low

The selectivity profile reveals that CUDC-907 preferentially targets Class I histone deacetylases with mean half-maximal inhibitory concentrations of approximately 50 nanomolar, while Class IIa enzymes demonstrate significantly reduced sensitivity with mean values exceeding 500 nanomolar [4] [28]. This selectivity pattern suggests that the primary histone deacetylase-mediated effects are driven by Class I enzyme inhibition, which are predominantly nuclear and involved in transcriptional regulation [1] [2].

Functional validation of histone deacetylase inhibition is evidenced by dose-dependent increases in histone H3 acetylation and alpha-tubulin acetylation following CUDC-907 treatment [7] [9] [21]. The compound effectively promotes hyperacetylation of both histone and non-histone substrates, confirming robust on-target histone deacetylase inhibitory activity in cellular systems [2] [7].

Synergistic Effects of Concurrent Phosphoinositide 3-Kinase/Histone Deacetylase Pathway Modulation

The concurrent inhibition of phosphoinositide 3-kinase and histone deacetylase pathways by CUDC-907 generates synergistic antitumor effects that exceed the additive benefits of individual pathway targeting [3] [17] [22]. Mechanistic studies using combination approaches with separate phosphoinositide 3-kinase and histone deacetylase inhibitors demonstrate synergistic reduction of MYC protein levels with combination indices of 0.38, indicating strong synergistic interactions [3].

The synergistic mechanism involves convergent regulation of critical oncogenic proteins, particularly MYC, through complementary pathways [3] [9] [18]. Phosphoinositide 3-kinase inhibition contributes to MYC downregulation through reduced protein stability and altered phosphorylation patterns, while histone deacetylase inhibition affects MYC transcriptional regulation and chromatin accessibility [3] [9]. This dual targeting approach results in more profound and sustained MYC suppression compared to single-pathway inhibition [3] [18].

Table 3: Synergistic Pathway Interactions of CUDC-907

Cellular ProcessPhosphoinositide 3-Kinase ContributionHistone Deacetylase ContributionSynergistic Outcome
MYC RegulationProtein stability reductionTranscriptional modulationEnhanced MYC downregulation
Cell Cycle ControlG1/S checkpoint activationp21/p27 transcriptional inductionSustained cell cycle arrest
Apoptosis InductionPro-survival protein downregulationBH3-only protein upregulationEnhanced apoptotic response
DNA Damage ResponseCheckpoint kinase modulationChromatin remodelingImpaired DNA repair

The synergistic effects manifest in enhanced apoptosis induction through complementary mechanisms affecting both intrinsic and extrinsic apoptotic pathways [16] [17] [21]. CUDC-907 treatment results in coordinated downregulation of anti-apoptotic proteins including MCL1, BCL-xL, and BCL2, while simultaneously upregulating pro-apoptotic factors such as BIM and BAX [2] [7] [16]. The dual pathway inhibition also enhances DNA damage accumulation by simultaneously impairing DNA repair mechanisms and cell cycle checkpoint responses [17] [18].

Cell cycle analysis reveals that concurrent phosphoinositide 3-kinase and histone deacetylase inhibition produces more pronounced G0/G1 phase arrest compared to single-agent treatments [9] [18] [21]. This enhanced cell cycle disruption results from synergistic upregulation of cyclin-dependent kinase inhibitors p21 and p27, combined with downregulation of cyclins and cyclin-dependent kinases required for cell cycle progression [9] [18].

The molecular basis of synergy extends to compensatory signaling pathway modulation, where CUDC-907 effectively prevents adaptive resistance mechanisms that typically emerge with single-pathway targeting [15] [19] [32]. By simultaneously targeting both phosphoinositide 3-kinase and histone deacetylase pathways, the compound disrupts multiple feedback loops and cross-talk mechanisms that cancer cells exploit to maintain survival under therapeutic pressure [15] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

508.16412245 g/mol

Monoisotopic Mass

508.16412245 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3S9RX35S5X

Wikipedia

Cudc-907

Dates

Modify: 2023-08-15
1: Qian C, Lai CJ, Bao R, Wang DG, Wang J, Xu GX, Atoyan R, Qu H, Yin L, Samson M, Zifcak B, Ma AW, DellaRocca S, Borek M, Zhai HX, Cai X, Voi M. Cancer network  disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clin Cancer Res. 2012 Aug 1;18(15):4104-13. doi: 10.1158/1078-0432.CCR-12-0055. Epub 2012 Jun 12. PubMed PMID: 22693356.

Explore Compound Types